

# Application Notes and Protocols: $\gamma$ -Decalactone in the Food and Beverage Industry

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## Compound of Interest

Compound Name: *gamma-Decalactone*

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## Introduction

$\gamma$ -Decalactone (**gamma-decalactone**) is a naturally occurring flavor and aroma compound with the chemical formula  $C_{10}H_{18}O_2$ .<sup>[1]</sup> It is a key component in the characteristic flavor profiles of many fruits, most notably peach.<sup>[1][2][3]</sup> Its intense and pleasant fruity, peach-like aroma makes it a valuable ingredient in the food, beverage, and fragrance industries.<sup>[1][2]</sup> This document provides detailed application notes, quantitative data, and experimental protocols for the use of  $\gamma$ -decalactone in the food and beverage industry. It is recognized as safe for its intended use as a flavoring agent and has been granted GRAS (Generally Recognized as Safe) status (FEMA# 2360).<sup>[3][4]</sup>

## Data Presentation

### Physicochemical Properties

Property	Value	Reference
Chemical Formula	$C_{10}H_{18}O_2$	<a href="#">[1]</a>
Molar Mass	170.25 g/mol	
Appearance	Colorless to pale yellow liquid	
Odor	Fruity, peach, creamy	<a href="#">[5]</a>
Boiling Point	281 °C	<a href="#">[5]</a>
Density	0.948 g/mL at 25 °C	<a href="#">[5]</a>
Solubility	Soluble in ethanol	<a href="#">[6]</a>

## Recommended Usage Levels in Flavors

The following table provides suggested starting levels for  $\gamma$ -decalactone in flavors intended for use at 0.05% in a finished product such as a beverage.[\[7\]](#)

Food/Beverage Application	Recommended γ-Decalactone Level (ppm in flavor)	Sensory Contribution
<b>Stone Fruits</b>		
Peach	2,500	Backbone of the flavor profile, authentic effect <sup>[7]</sup>
Apricot	1,500	Similar to peach, but at a lower level <sup>[7]</sup>
Plum	2,500	Vital for plum flavor profile <sup>[7]</sup>
<b>Berries</b>		
Strawberry	2,000	Essential component, part of recognition skeleton <sup>[7]</sup>
Raspberry	800	Adds depth and juicy character <sup>[7]</sup>
Blackberry	800	Fills out the flavor profile <sup>[7]</sup>
<b>Tropical Fruits</b>		
Mango	1,500	Enhanced fleshy and juicy character <sup>[7]</sup>
Guava	1,000	Part of recognition skeleton, creamy peach character <sup>[7]</sup>
Passion Fruit	800	Contributes to character recognition, adds juiciness <sup>[7]</sup>
Papaya	200	Enhances juicy and fleshy notes <sup>[7]</sup>
<b>Other Fruits</b>		
Watermelon	500	Adds depth and juice notes <sup>[7]</sup>
<b>Dairy &amp; Confectionery</b>		

Milk, Butter, Cream	200	Adds authenticity to dominant $\delta$ -lactones[7]
Milk Chocolate	200	Improves dairy notes[7]
Dark Chocolate	50	Improves dairy notes[7]

## Natural Occurrence of $\gamma$ -Decalactone in Fruits

The concentration of  $\gamma$ -decalactone varies significantly depending on the fruit type, cultivar, and ripeness.[2]

Fruit	Cultivar/Variety	Concentration ( $\mu\text{g/kg}$ )	Reference
Peach ( <i>Prunus persica</i> )	'Fenghuayulu' (high-aroma)	High (not explicitly quantified)	[8][9]
Peach ( <i>Prunus persica</i> )	'LG'	Total Volatiles: 1413.29	[2]
Apricot ( <i>Prunus armeniaca</i> )	'LT' (peel)	High Odor Activity Value (OAV) of 319	[2]
Strawberry ( <i>Fragaria × ananassa</i> )	'Misohyang'	High $\gamma$ -decalactone content	[2]
Pineapple ( <i>Ananas comosus</i> )	Not Specified	Present	[2]
Plum ( <i>Prunus domestica</i> )	Not Specified	Present	[2]

## Sensory Thresholds

The odor detection threshold is the lowest concentration of a substance that can be detected by the human sense of smell.

Compound	Matrix	Threshold ( $\mu\text{g/L}$ or ppb)	Reference
$\gamma$ -Decalactone	Water	11	<a href="#">[10]</a>
(R)- $\gamma$ -Decalactone	Dry Red Wine	Not specified, but no significant difference from (S)-enantiomer	<a href="#">[11]</a> <a href="#">[12]</a>
(S)- $\gamma$ -Decalactone	Dry Red Wine	Not specified, but no significant difference from (R)-enantiomer	<a href="#">[11]</a> <a href="#">[12]</a>

## Experimental Protocols

### Protocol 1: Biotechnological Production of $\gamma$ -Decalactone using *Yarrowia lipolytica*

This protocol is based on the biotransformation of ricinoleic acid from castor oil by the yeast *Yarrowia lipolytica*.[\[1\]](#)[\[13\]](#)[\[14\]](#)

1. Microorganism and Inoculum Preparation: a. Use *Yarrowia lipolytica* strain (e.g., W29 ATCC20460).[\[15\]](#) b. Prepare a pre-culture by inoculating a single colony into 50 mL of YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).[\[2\]](#) c. Incubate at 27°C for 24 hours on a rotary shaker at 140 rpm.[\[2\]](#)

2. Biotransformation Medium: a. Prepare the biotransformation medium containing:

- Castor oil: 50-100 g/L[\[2\]](#)[\[14\]](#)
- Peptone: 20 g/L[\[2\]](#)[\[14\]](#)
- Tween 80: 5 g/L[\[14\]](#) b. Adjust the initial pH of the medium to 6.0-7.0.[\[2\]](#)

3. Fermentation/Biotransformation: a. Inoculate the biotransformation medium with the 24-hour pre-culture to an initial optical density ( $\text{OD}_{600}$ ) of approximately 0.25.[\[2\]](#) b. Conduct the fermentation in a bioreactor or Erlenmeyer flasks at 27°C with agitation (e.g., 140-500 rpm) for 3-7 days.[\[2\]](#)[\[14\]](#) c. Aeration is critical; ensure sufficient oxygen supply.[\[15\]](#)

4. Extraction and Quantification: a. Take a 2 mL sample from the culture. b. Extract the  $\gamma$ -decalactone with 2 mL of diethyl ether.[16] c. Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) for quantification.[16]

## Protocol 2: Quantification of $\gamma$ -Decalactone in Beverages using HS-SPME-GC-MS

This protocol describes a non-extractive method suitable for volatile compounds in liquid matrices.[8]

### 1. Materials and Reagents:

- Headspace vials (20 mL) with PTFE-lined septa.
- SPME fiber (e.g., DVB/CAR/PDMS).
- $\gamma$ -Decalactone-d7 (deuterated internal standard).
- Sodium chloride (analytical grade).
- GC-MS system.

2. Sample Preparation: a. Place 5 mL of the beverage sample into a 20 mL headspace vial.[8] b. Spike the sample with a known amount of the internal standard (e.g., 10  $\mu$ L of a 10 mg/L  $\gamma$ -decalactone-d7 solution).[8] c. Add 1 g of sodium chloride to the vial to increase the volatility of the analyte.[8] d. Immediately seal the vial.

3. Headspace Solid-Phase Microextraction (HS-SPME): a. Equilibrate the vial at 60°C for 15 minutes with agitation.[8] b. Expose the SPME fiber to the headspace for 30 minutes under the same conditions.[8]

4. GC-MS Analysis: a. Desorb the fiber in the GC injector. b. Use a suitable capillary column (e.g., DB-WAX). c. Set an appropriate oven temperature program to separate the analytes. d. Use the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for both native  $\gamma$ -decalactone and the deuterated internal standard.[17]

## Protocol 3: Sensory Evaluation - Triangle Test

This test determines if a sensory difference exists between two samples (e.g., a beverage with and without added  $\gamma$ -decalactone). It is based on ASTM E679 guidelines.[12][18]

### 1. Objective:

- To determine if an overall difference is perceptible between two product formulations.

### 2. Panelists:

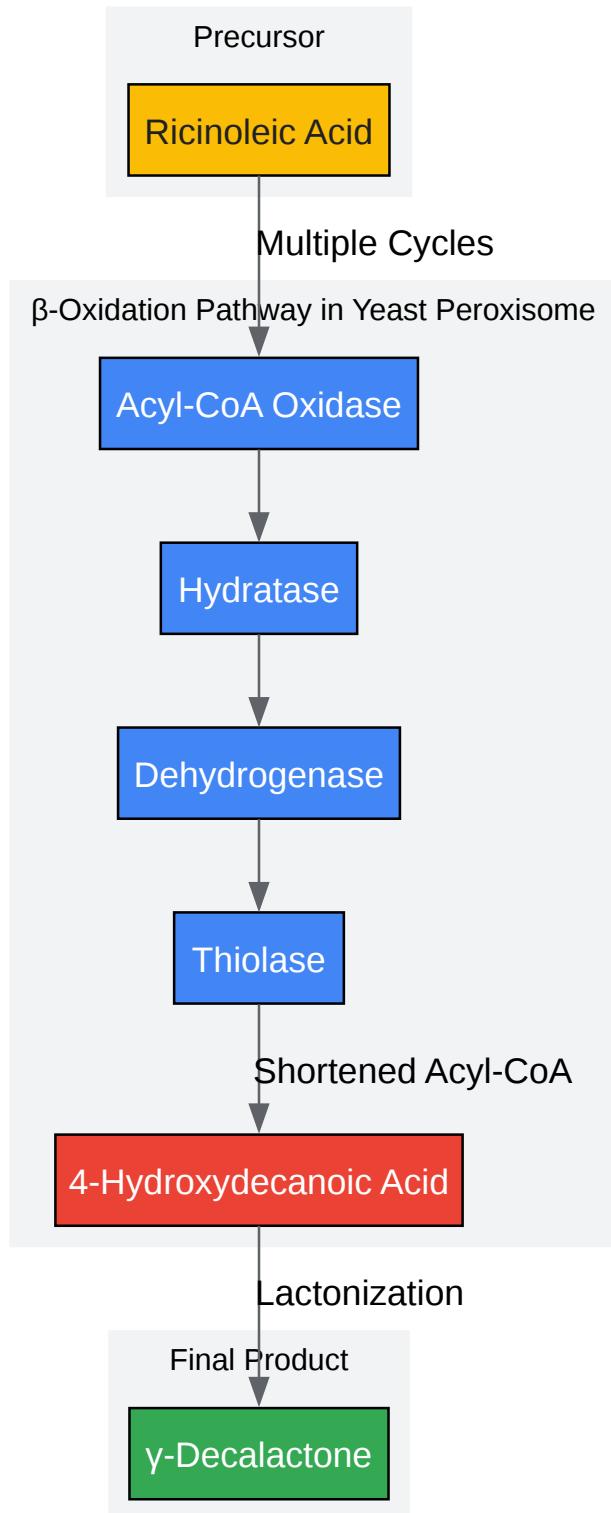
- A minimum of 8-10 trained assessors is recommended, though larger panels (25-30) provide more reliable results.[12][19]

3. Sample Preparation and Presentation: a. Prepare two samples: a control (A) and a test sample (B) with  $\gamma$ -decalactone. b. Present three coded samples to each panelist. Two samples are identical, and one is different (e.g., AAB, BBA, ABA, BAB, etc.).[20] c. The order of presentation should be randomized for each panelist.[21] d. All samples should be served at the same temperature in identical containers.[21]

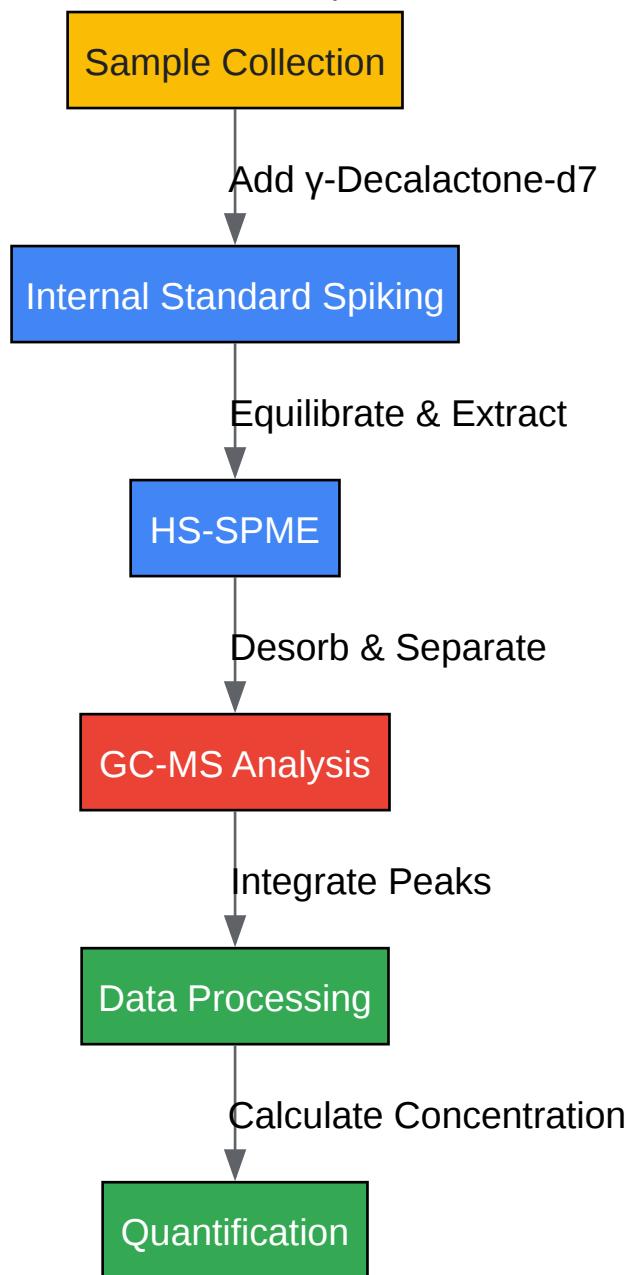
4. Evaluation Procedure: a. Instruct panelists to taste each sample from left to right. b. Ask them to identify the sample that is different from the other two. c. Panelists must make a choice, even if they are guessing.

5. Data Analysis: a. Count the number of correct identifications. b. Use a statistical table for the triangle test (based on the binomial distribution) to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g.,  $p < 0.05$ ).

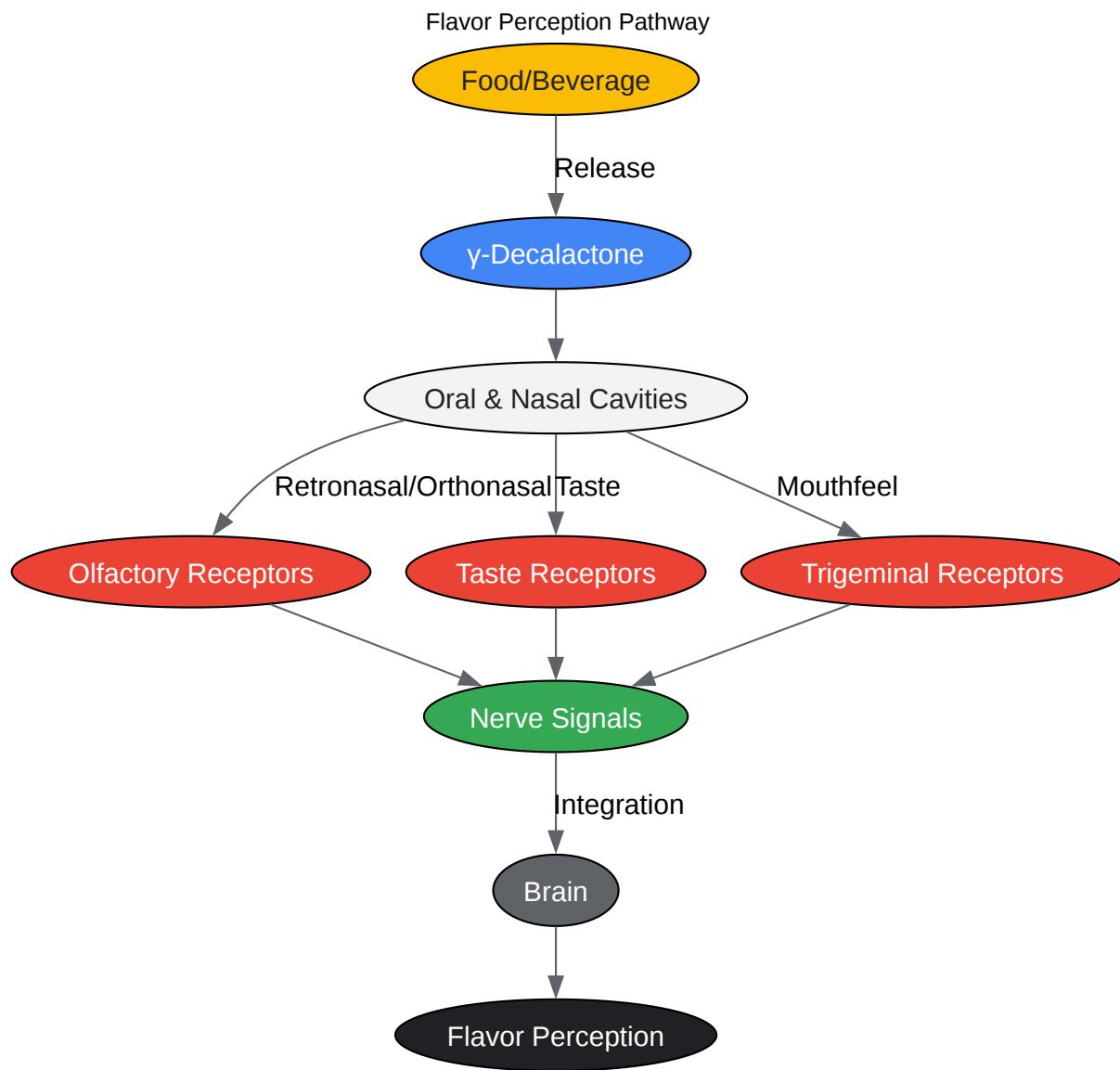
## Mandatory Visualizations

Biosynthesis of  $\gamma$ -Decalactone via  $\beta$ -Oxidation[Click to download full resolution via product page](#)

Caption: Biotechnological production pathway of  $\gamma$ -decalactone.

Workflow for Quantification of  $\gamma$ -Decalactone in Beverages[Click to download full resolution via product page](#)

Caption: Analytical workflow for  $\gamma$ -decalactone quantification.



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Caption: General pathway for the sensory perception of flavor.

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